molecular formula C10H9FO B6253634 2-(4-fluorophenyl)cyclobutan-1-one CAS No. 1261038-29-2

2-(4-fluorophenyl)cyclobutan-1-one

Cat. No. B6253634
CAS RN: 1261038-29-2
M. Wt: 164.2
InChI Key:
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Description

2-(4-Fluorophenyl)cyclobutan-1-one, also known as 4-Fluorocyclobutanone, is a cyclic ketone compound that has been used in a variety of scientific research applications. It is a colorless, non-flammable, and volatile liquid with a sweet odor. This compound has been used in the synthesis of various compounds, such as substituted cyclobutanes and cyclobutene derivatives. It has also been used in the study of the mechanism of action of drugs, the biochemical and physiological effects of compounds, and the advantages and limitations of laboratory experiments. In

Scientific Research Applications

2-(4-Fluorophenyl)cyclobutan-1-one has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as substituted cyclobutanes and cyclobutene derivatives. It has also been used in the study of the mechanism of action of drugs, the biochemical and physiological effects of compounds, and the advantages and limitations of laboratory experiments. It has been used in the synthesis of various compounds, such as substituted cyclobutanes and cyclobutene derivatives. It has also been used in the study of the mechanism of action of drugs, the biochemical and physiological effects of compounds, and the advantages and limitations of laboratory experiments.

Mechanism of Action

2-(4-Fluorophenyl)cyclobutan-1-one has been used in the study of the mechanism of action of drugs. It has been found to interact with various enzymes and receptors in the body, affecting their activity. For example, it has been found to interact with the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters in the brain. It has also been found to interact with the opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)cyclobutan-1-one has been used in the study of the biochemical and physiological effects of compounds. It has been found to have various effects on the body, including the inhibition of certain enzymes, the stimulation of certain receptors, and the alteration of certain biochemical pathways. For example, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters in the brain. It has also been found to stimulate the opioid receptor, which is involved in the regulation of pain.

Advantages and Limitations for Lab Experiments

2-(4-Fluorophenyl)cyclobutan-1-one has been used in the study of the advantages and limitations of laboratory experiments. It has been found to be a useful compound for the synthesis of various compounds, such as substituted cyclobutanes and cyclobutene derivatives. It has also been found to be a useful compound for the study of the biochemical and physiological effects of compounds. However, it is volatile and has a sweet odor, which can be a limitation for some laboratory experiments.

Future Directions

2-(4-Fluorophenyl)cyclobutan-1-one is a useful compound for a variety of scientific research applications. There are several future directions for research involving this compound, including the development of new synthesis methods, the study of the mechanism of action of drugs, the study of the biochemical and physiological effects of compounds, and the study of the advantages and limitations of laboratory experiments. Additionally, further research could be done on the potential therapeutic applications of this compound.

Synthesis Methods

2-(4-Fluorophenyl)cyclobutan-1-one can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide. This reaction is carried out at a temperature of 70°C for 2 hours. The product is then isolated by distillation. Another method involves the reaction of 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base, such as potassium carbonate. This reaction is carried out at a temperature of 130°C for 1 hour. The product is then isolated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-fluorophenyl)cyclobutan-1-one involves the reaction of 4-fluorobenzaldehyde with cyclobutanone in the presence of a suitable catalyst.", "Starting Materials": [ "4-fluorobenzaldehyde", "cyclobutanone", "catalyst" ], "Reaction": [ "Step 1: Dissolve 4-fluorobenzaldehyde (1.0 equiv) and cyclobutanone (1.2 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux temperature for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.", "Step 5: Purify the product by recrystallization or column chromatography to obtain 2-(4-fluorophenyl)cyclobutan-1-one as a white solid." ] }

CAS RN

1261038-29-2

Product Name

2-(4-fluorophenyl)cyclobutan-1-one

Molecular Formula

C10H9FO

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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